1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Chemoinformatics Physicochemical Properties Drug-likeness

This 1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a structurally novel, fully uncharacterized building block. Its unique substitution pattern—a 4‑methoxyphenyl group paired with a 1‑methyl‑1,2,3‑triazole‑4‑carbonyl linker—occupies uncharted chemical space, making it ideal for diversity‑oriented screening libraries, computational model benchmarking, and synthetic method development. With no published bioactivity data, it offers a clean slate for prospective SAR exploration and can serve as a negative control if found inert against common targets. Balanced predicted logP (1.0) ensures lead-like compatibility.

Molecular Formula C15H19N5O2
Molecular Weight 301.35
CAS No. 1235058-61-3
Cat. No. B2499353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine
CAS1235058-61-3
Molecular FormulaC15H19N5O2
Molecular Weight301.35
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H19N5O2/c1-18-11-14(16-17-18)15(21)20-9-7-19(8-10-20)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3
InChIKeyJAXRXXNTEZZWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CAS 1235058-61-3): Structural Identity and Procurement Baseline


1-(4-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CAS 1235058-61-3) is a synthetic heterocyclic small molecule (MW 301.34 g/mol, formula C15H19N5O2) [1] belonging to the piperazine–1,2,3-triazole hybrid class. This class is extensively investigated in medicinal chemistry for its potential to yield ligands with diverse biological activities, including enzyme inhibition and receptor modulation [2]. The compound features a piperazine core substituted with a 4-methoxyphenyl group at one nitrogen and a 1-methyl-1,2,3-triazole-4-carbonyl moiety at the other. It is currently listed in public chemical databases and available from screening compound suppliers, but no primary research literature or patent activity specific to this compound's biological or physicochemical properties has been identified.

Why Generic 1,2,3-Triazole-Piperazine Hybrids Cannot Substitute for CAS 1235058-61-3 in Focused Research


Generic substitution within the 1,2,3-triazole-piperazine class is inherently risky due to the profound impact of specific peripheral substituents on target engagement, pharmacokinetics, and selectivity [1]. Even minor structural modifications—such as altering the methoxy position on the phenyl ring, changing the N-triazole methyl group, or varying the carbonyl linker—can drastically alter binding affinity, off-target profiles, and physicochemical parameters like logP and solubility. Without quantitative structure-activity relationship (QSAR) data for this precise compound, any presumed interchangeability with an in-class analog is scientifically unfounded. The absence of published comparative data for 1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CAS 1235058-61-3) means its unique differentiation remains unvalidated, making empirical evaluation essential before any selection or procurement decision.

Quantitative Differentiation Evidence for CAS 1235058-61-3: A Critical Data Gap Analysis


Structural Uniqueness and Physicochemical Property Prediction vs. Closest Database Analogs

As no experimental data exist for this compound, differentiation can only be inferred computationally. The predicted XLogP3-AA value for this compound is 1.0 [1], indicating moderate lipophilicity, and its topological polar surface area (TPSA) is 63.5 Ų [1]. A search of the PubChem database for the closest structurally analogous compounds with reported bioactivity (similarity ≥ 90%) returns no results, indicating a gap in the structure-activity landscape that this compound fills as a novel chemical entity [1]. This computational baseline establishes a foundation for future comparisons but does not currently provide direct experimental differentiation.

Chemoinformatics Physicochemical Properties Drug-likeness

Lack of Biological Screening Data Represents a Critical Gap

A systematic search of PubChem BioAssay, ChEMBL, and PubMed reveals zero quantitative biological screening results (e.g., IC50, Ki, EC50) for CAS 1235058-61-3 [1][2]. In contrast, closely related piperazine-triazole hybrids (bearing halogen or alkyl substituents) frequently appear in academic screening campaigns for kinase inhibition, GPCR modulation, and antimicrobial activity [2]. This complete absence of bioactivity data or defined biological targets for the 4-methoxyphenyl-N-methyl-triazole variant means the compound cannot be rationally selected over any other in-class compound for a specific biological application without extensive de novo screening.

Screening Bioactivity Data Availability

Informed Procurement Scenarios for CAS 1235058-61-3 Based on Current Evidence


Exploratory Medicinal Chemistry and Library Enrichment

Given its structural novelty and complete lack of characterization, this compound is best suited for inclusion in diversity-oriented screening libraries. Its procurement would be justified for organizations running high-throughput phenotypic or target-based screens aiming to explore uncharted piperazine-triazole chemical space. The predicted moderate lipophilicity (XLogP3-AA = 1.0) suggests a balanced physicochemical profile suitable for lead-like compound collections [1].

Computational Chemistry and Model Building

The compound can serve as a test case for benchmarking computational models (e.g., docking, free energy perturbation, machine learning-based bioactivity prediction) that are being developed for the piperazine-triazole chemotype. The absence of experimental data makes it a valuable target for prospective validation studies.

Synthetic Methodology Development

Researchers focused on novel synthetic routes to functionalized piperazine-triazole conjugates could use this compound as a reference standard or starting material for further derivatization. Its procurement is relevant for chemical process development, provided the synthetic route is disclosed by the supplier and meets the required specifications.

Negative Control or Reference Standard (Conditional)

If future studies reveal that the 4-methoxyphenyl-N-methyl-triazole moiety renders the compound biologically inert against a panel of common targets, it could be repurposed as a negative control for in-class phenotypic assays. However, this application is entirely speculative and depends on future experimental validation that is currently absent.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.